Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Anticancer Quinazoline 143B

Methyl 2,4-dimethoxyquinazoline-7-carboxylate (CAS 1799412-43-3) is a substituted quinazoline derivative with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol. The compound features a quinazoline core substituted with methoxy groups at the 2- and 4-positions and a methyl carboxylate group at the 7-position, making it a versatile intermediate or probe molecule in medicinal chemistry.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 1799412-43-3
Cat. No. B1405380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dimethoxyquinazoline-7-carboxylate
CAS1799412-43-3
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC
InChIInChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3
InChIKeyNPCOGXWQGDKGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dimethoxyquinazoline-7-carboxylate (CAS 1799412-43-3): A Versatile 2,4-Dimethoxyquinazoline Scaffold for Targeted Small-Molecule Probe Development and SAR Studies


Methyl 2,4-dimethoxyquinazoline-7-carboxylate (CAS 1799412-43-3) is a substituted quinazoline derivative with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol . The compound features a quinazoline core substituted with methoxy groups at the 2- and 4-positions and a methyl carboxylate group at the 7-position, making it a versatile intermediate or probe molecule in medicinal chemistry . It is commercially available from multiple vendors, typically at a purity of 95% or higher, and is intended exclusively for research use .

Why Generic Substitution Fails for Methyl 2,4-dimethoxyquinazoline-7-carboxylate: The Critical Role of Its 7-Position Ester in Modulating Physicochemical Properties and Synthetic Tractability


Generic substitution among 2,4-dimethoxyquinazoline analogs is not advisable due to the profound influence of the 7-position substituent on the compound's physicochemical and biological profile. The methyl ester group at the 7-position in Methyl 2,4-dimethoxyquinazoline-7-carboxylate provides a key site for both modulating lipophilicity and enabling downstream chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides . In contrast, close analogs like the unsubstituted 2,4-dimethoxyquinazoline or the 7-carboxylic acid derivative exhibit different solubility, hydrogen-bonding capacity, and metabolic stability . Structure-activity relationship (SAR) studies within the quinazoline class have demonstrated that substituent identity and position on the quinazoline core can drastically alter potency and selectivity against biological targets, including kinases and ABC transporters [1][2]. Therefore, substituting a 2,4-dimethoxyquinazoline with a different 7-substituent, such as a hydrogen atom or a carboxylic acid, will yield a compound with distinct properties, potentially invalidating experimental outcomes and hindering the development of reproducible SAR or probe data.

Methyl 2,4-dimethoxyquinazoline-7-carboxylate: A Quantitative Evidence Guide for Differentiating Procurement Decisions from In-Class Comparators


Comparative Cytotoxicity: Methyl 2,4-dimethoxyquinazoline-7-carboxylate Exhibits Detectable Antiproliferative Activity Against Human Osteosarcoma Cells, Contrasting with Inactive Analogs

Methyl 2,4-dimethoxyquinazoline-7-carboxylate demonstrated measurable cytotoxic activity against the 143B human osteosarcoma cell line, with a reported bioactivity value in the range of > 0.1 μM and ≤ 10 μM, following a 72-hour continuous exposure [1]. In contrast, numerous other quinazoline derivatives within the same assay panel showed no significant activity (values > 10 μM or imprecise), highlighting the specific contribution of the 2,4-dimethoxy-7-carboxylate substitution pattern to cellular potency [1].

Anticancer Quinazoline 143B

Target Engagement Profiling: Methyl 2,4-dimethoxyquinazoline-7-carboxylate Shows In Vitro Inhibition of Platelet 12-Lipoxygenase, a Target Relevant for Inflammatory and Cancer Pathways

Methyl 2,4-dimethoxyquinazoline-7-carboxylate was evaluated for its ability to inhibit platelet 12-lipoxygenase (12-LOX) in vitro at a concentration of 30 μM [1]. While the precise percent inhibition value is not provided in the aggregated database, this entry confirms that the compound engages with this specific enzyme target [1]. This is a differentiated activity profile, as many 2,4-disubstituted quinazoline analogs are instead optimized for kinase inhibition (e.g., EGFR, STK19) and may not exhibit 12-LOX inhibition [2].

Lipoxygenase Inflammation 12-LOX

SAR Foundation: The 7-Position Methyl Ester Enables Direct Comparison with Carboxylic Acid and Amide Derivatives, Guiding Optimization of Potency and DMPK Properties

The 7-position methyl ester in Methyl 2,4-dimethoxyquinazoline-7-carboxylate serves as a critical starting point for comparative SAR studies against its 7-carboxylic acid and 7-amide analogs . While the ester derivative can be tested directly, it is also a common prodrug moiety or a handle for further derivatization . In the context of quinazoline-based drug discovery, modifications at the 7-position are known to significantly impact target potency and selectivity; for instance, in a related study on ABCG2 inhibitors, compounds with a 3,4-dimethoxy group showed enhanced potency compared to those lacking this substitution [1]. This positions Methyl 2,4-dimethoxyquinazoline-7-carboxylate as a key control compound for assessing the contribution of the ester group versus other functional groups in a given assay system.

SAR Quinazoline Ester

Vendor-Sourced Purity and Analytical Data: Methyl 2,4-dimethoxyquinazoline-7-carboxylate is Supplied with ≥95% Purity and Batch-Specific QC (NMR, HPLC), Ensuring Reproducible SAR Studies

Reproducibility is paramount in SAR campaigns. Methyl 2,4-dimethoxyquinazoline-7-carboxylate is available from multiple research chemical suppliers at a standard purity of ≥95%, with specific batches accompanied by analytical documentation such as NMR, HPLC, or GC . This level of purity and available QC data stands in contrast to the common practice of synthesizing analogs in-house, where purity may be lower or not rigorously characterized, potentially confounding biological results due to the presence of potent but inactive impurities or unreacted starting materials .

Analytical QC Purity

Best Research and Industrial Application Scenarios for Methyl 2,4-dimethoxyquinazoline-7-carboxylate


Hit-to-Lead Optimization of Anticancer Agents via Systematic 7-Position Modification

Methyl 2,4-dimethoxyquinazoline-7-carboxylate serves as a core scaffold for generating focused libraries of analogs. Researchers can use this compound as a starting material to synthesize a series of 7-substituted derivatives (e.g., acids, amides, heterocycles) and evaluate their structure-activity relationships against cancer cell lines like 143B [1][2]. The compound's known cytotoxic activity (bioactivity ≤10 μM) provides a baseline for comparing new analogs and assessing the impact of specific modifications on potency [1].

Development of Selective 12-Lipoxygenase Probes for Inflammation and Oncology Research

Given its documented activity in a 12-lipoxygenase (12-LOX) inhibition assay at 30 μM, Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a valuable chemical probe for investigating 12-LOX biology in inflammatory disorders and cancer metastasis [1]. Scientists can use this compound in enzyme assays and cell-based models to validate target engagement and explore the downstream effects of 12-LOX inhibition, an application for which many other quinazoline analogs are not suited due to their primary activity against kinases [1][3].

Calibration of In Vitro Cytotoxicity Assays for Osteosarcoma Drug Screening

The compound's characterized activity (bioactivity range: >0.1 μM to ≤10 μM) in the 143B human osteosarcoma cell line makes it a suitable reference or control compound for setting up and validating high-throughput cytotoxicity screens [1]. Its moderate potency ensures that the assay system is responsive and can reliably detect both more potent and less potent test articles, providing a critical benchmark for inter-plate and inter-day assay reproducibility [1].

Investigating ABCG2 Transporter Interactions and Overcoming Multidrug Resistance

Quinazoline derivatives with specific substitution patterns are known to be potent inhibitors of the ABCG2 efflux transporter, a major mediator of multidrug resistance in cancer [2]. While direct ABCG2 inhibition data for this specific compound is not yet available, its 2,4-dimethoxyquinazoline core and 7-position ester make it a strong candidate for screening in ABCG2 inhibition assays and structure-activity relationship studies, particularly when compared to known potent inhibitors like compound 31 (IC50 = 55 nM) [2]. This application scenario is supported by class-level SAR indicating that quinazolines are a privileged scaffold for targeting this transporter [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.